molecular formula C11H13ClO B2452645 1-(4-Chlorophenyl)-3-methylbutan-2-one CAS No. 65248-53-5

1-(4-Chlorophenyl)-3-methylbutan-2-one

Cat. No.: B2452645
CAS No.: 65248-53-5
M. Wt: 196.67
InChI Key: AMBVFARIMNOUMI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methylbutan-2-one is an organic compound with a molecular formula of C11H13ClO It is a ketone derivative characterized by the presence of a chlorophenyl group attached to a butanone backbone

Scientific Research Applications

1-(4-Chlorophenyl)-3-methylbutan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

Target of Action

The primary targets of 1-(4-Chlorophenyl)-3-methylbutan-2-one are currently unknown. This compound is structurally similar to some indole derivatives , which are known to interact with a variety of targets, including enzymes, receptors, and ion channels.

Mode of Action

It’s worth noting that indole derivatives, which share structural similarities with this compound, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are typically mediated through interactions with various cellular targets, leading to changes in cellular function.

Biochemical Pathways

The biochemical pathways affected by this compound are not well characterized. Given the structural similarity to indole derivatives, it’s possible that this compound may interact with similar biochemical pathways. Indole derivatives are known to interact with a variety of biochemical pathways, often leading to changes in cellular function .

Result of Action

Based on its structural similarity to indole derivatives, it’s possible that this compound may exhibit a range of biological activities, as mentioned earlier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-methylbutan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 3-methyl-2-butanone as starting materials, with an aluminum chloride catalyst. The reaction proceeds under anhydrous conditions to yield the desired ketone.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-methylbutan-2-one: Similar structure with a bromine atom instead of chlorine.

    1-(4-Fluorophenyl)-3-methylbutan-2-one: Contains a fluorine atom in place of chlorine.

    1-(4-Methylphenyl)-3-methylbutan-2-one: Features a methyl group instead of chlorine.

Uniqueness

1-(4-Chlorophenyl)-3-methylbutan-2-one is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for certain applications where the chlorine atom plays a crucial role in the compound’s reactivity and interaction with other molecules.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-methylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBVFARIMNOUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65248-53-5
Record name 1-(4-chlorophenyl)-3-methylbutan-2-one
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